molecular formula C17H16ClNO3 B8588377 2,3-Bis(4-methoxyphenyl)-3-chloro-acrylaldoxime

2,3-Bis(4-methoxyphenyl)-3-chloro-acrylaldoxime

Cat. No. B8588377
M. Wt: 317.8 g/mol
InChI Key: PODCDCYVGUKHKW-UHFFFAOYSA-N
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Patent
US04061772

Procedure details

30.2 g of 2,3-bis(4-methoxyphenyl)-3-chloro-acrylaldehyde (0.1 mol) were dissolved in 250 ml of pyridine and heated for half an hour on the steam bath together with 30 g of hydroxylamine hydrochloride. Then the solution was evaporated; the remaining solid substance was taken up with ethanol. The whole was boiled, suction-filtered and dried. The 2,3-bis(4-methoxyphenyl)-3-chloro-acrylaldoxime had a melting point of from 207° to 208° C (decomposition). The following compounds were prepared according to the same process:
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[C:12]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[Cl:13])[CH:10]=O)=[CH:5][CH:4]=1.Cl.[NH2:23][OH:24]>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[C:12]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[Cl:13])[CH:10]=[N:23][OH:24])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C=O)=C(Cl)C1=CC=C(C=C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
Cl.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solution was evaporated
FILTRATION
Type
FILTRATION
Details
suction-filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The following compounds were prepared

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(C=NO)=C(Cl)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.